molecular formula C10H11NO2 B12388354 3,4-Dimethoxybenzeneacetonitrile-a,a-d2; 2-(3,4-Dimethoxyphenyl)acetonitrile-2,2-D2; 3,4-Dimethoxyphenylacetonitrile-d2

3,4-Dimethoxybenzeneacetonitrile-a,a-d2; 2-(3,4-Dimethoxyphenyl)acetonitrile-2,2-D2; 3,4-Dimethoxyphenylacetonitrile-d2

Cat. No.: B12388354
M. Wt: 179.21 g/mol
InChI Key: ASLSUMISAQDOOB-BFWBPSQCSA-N
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Description

3,4-Dimethoxyphenylacetonitrile: is an organic compound with the molecular formula C10H11NO2 homoveratronitrile or 3,4-dimethoxybenzyl cyanide . This compound is characterized by the presence of two methoxy groups attached to a benzene ring and a nitrile group attached to the benzyl position. It is a white to pale cream crystalline solid with a melting point of 60-66°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethoxyphenylacetonitrile typically involves the following steps:

Industrial Production Methods: The industrial production of 3,4-Dimethoxyphenylacetonitrile follows similar synthetic routes but is optimized for large-scale production. The process involves the use of efficient extraction methods, phase-transfer catalysts, and controlled reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethoxyphenylacetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products:

Mechanism of Action

The mechanism of action of 3,4-Dimethoxyphenylacetonitrile involves its interaction with various molecular targets and pathways. The nitrile group can undergo metabolic transformations, leading to the formation of bioactive metabolites. These metabolites can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • 3,4-Dimethoxyphenylacetic acid
  • 3,4-Dimethoxyphenethylamine
  • 3,4-Dimethoxybenzyl alcohol

Comparison:

Properties

Molecular Formula

C10H11NO2

Molecular Weight

179.21 g/mol

IUPAC Name

2,2-dideuterio-2-(3,4-dimethoxyphenyl)acetonitrile

InChI

InChI=1S/C10H11NO2/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7H,5H2,1-2H3/i5D2

InChI Key

ASLSUMISAQDOOB-BFWBPSQCSA-N

Isomeric SMILES

[2H]C([2H])(C#N)C1=CC(=C(C=C1)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)CC#N)OC

Origin of Product

United States

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